(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride
Description
(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a cyclopentyl group at the 1-position and two methanol groups at the 3,3-positions, forming a hydrochloride salt. This compound is listed in industrial catalogs (e.g., CymitQuimica) as a tertiary amine derivative with applications in pharmaceutical synthesis and chemical research .
Key structural attributes include:
- Azetidine core: A strained four-membered ring that enhances reactivity compared to five- or six-membered analogs.
- Cyclopentyl substituent: A bulky, lipophilic group that may influence solubility and steric interactions.
- Dual methanol groups: Polar hydroxyl groups that contribute to hydrogen bonding and solubility in polar solvents.
Properties
IUPAC Name |
[1-cyclopentyl-3-(hydroxymethyl)azetidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c12-7-10(8-13)5-11(6-10)9-3-1-2-4-9;/h9,12-13H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACXBUCOJFXYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C2)(CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation and Cyclopentyl Substitution
- Azetidine rings are commonly synthesized via intramolecular cyclization of amino alcohol precursors or via ring contraction methods starting from larger nitrogen-containing rings.
- The cyclopentyl substituent at the nitrogen (position 1) can be introduced by nucleophilic substitution using cyclopentylamine or cyclopentyl halides during ring formation or via N-alkylation of azetidine intermediates.
Introduction of Hydroxymethyl Groups at 3,3-Positions
- Hydroxymethyl groups at the 3,3-positions of azetidine are typically introduced via formaldehyde addition or by reaction of azetidine intermediates with chloromethyl reagents followed by hydrolysis.
- Controlled dihydroxymethylation is critical to prevent over-alkylation or polymerization.
Formation of Hydrochloride Salt
- The free base of (1-Cyclopentylazetidine-3,3-diyl)dimethanol is converted to its hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent such as ethanol or ether, to precipitate the stable salt form.
Example Synthetic Route (Inferred from Related Patents and Literature)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of azetidine intermediate with cyclopentyl substitution | Cyclization of cyclopentylamine derivative under basic or acidic conditions | Intramolecular nucleophilic substitution |
| 2 | Introduction of hydroxymethyl groups at 3,3-positions | Reaction with formaldehyde or chloromethyl reagents in aqueous or alcoholic medium | Controlled temperature (0-40°C) to avoid side reactions |
| 3 | Purification of dihydroxymethyl azetidine intermediate | Extraction and recrystallization | Removal of impurities and unreacted reagents |
| 4 | Conversion to hydrochloride salt | Treatment with HCl in ethanol or ether | Precipitation of hydrochloride salt for isolation |
Detailed Research Findings and Conditions
Alkaline hydrolysis methods used in related cyclopentane derivatives (e.g., 3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol derivatives) involve NaOH or KOH in methanolic or ethanolic solutions at elevated temperatures (80-100°C) and mild pressure (1-2 bar) for extended periods (up to 15 hours). This suggests that similar hydrolytic conditions may be optimized for preparing hydroxymethylated azetidine derivatives.
The hydrochloride salt formation is typically conducted at room temperature by adding hydrochloric acid to the free base solution, followed by cooling to precipitate the salt.
Purification steps often include solvent evaporation under reduced pressure, aqueous workup, and organic solvent extraction to isolate the pure compound.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting materials | Cyclopentylamine, azetidine precursors | High purity reagents recommended |
| Hydroxymethylation reagent | Formaldehyde or chloromethyl derivatives | Controlled stoichiometry critical |
| Solvent | Methanol, ethanol, aqueous mixtures | Choice affects reaction rate and purity |
| Temperature | 0°C to 100°C | Lower temperatures for substitution, higher for hydrolysis |
| Pressure | Atmospheric to 2 bar | Mild pressure used in hydrolysis steps |
| Reaction time | 6 to 24 hours | Depends on step and scale |
| Acid for salt formation | HCl (aqueous or ethanolic) | Stoichiometric amounts for complete salt formation |
| Purification methods | Extraction, recrystallization | Solvent choice critical for purity |
Analytical and Quality Control Considerations
- Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the compound.
- High-Performance Liquid Chromatography (HPLC) is used to assess purity and monitor reaction progress.
- The hydrochloride salt form improves compound stability and handling during analysis.
Chemical Reactions Analysis
Ring-Opening Reactions
The azetidine ring (four-membered nitrogen heterocycle) is strained, making it prone to ring-opening under acidic or basic conditions. The hydrochloride salt form suggests increased solubility in polar solvents, which may facilitate such reactions.
-
Acid-Catalyzed Hydrolysis : Protonation of the nitrogen could weaken the C-N bond, leading to ring cleavage. For example, in aqueous HCl, the ring might open to form a diol-ammonium chloride derivative .
-
Base-Mediated Ring Opening : Deprotonation of the hydroxyl groups could generate alkoxide intermediates, nucleophilically attacking the azetidine ring’s electrophilic carbons. This could yield linear amino alcohol products 3.
Functionalization of Hydroxyl Groups
The two methanol groups at the 3,3-positions are key sites for derivatization:
Esterification
Reaction with acyl chlorides or anhydrides could yield esters. For example:
Ether Formation
Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (NaH, THF) would produce ethers:
.
Reduction
While the compound lacks reducible carbonyl groups, its hydroxyl groups could direct diastereoselective reductions in related substrates. For example, hydroxyl-directed 1,3 reductions (Evans-Saksena method) use tetramethylammonium triacetoxyborohydride to coordinate hydroxyl groups, enabling stereoselective hydride delivery3.
Coordination Chemistry
The hydroxyl and amine groups may act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺).
-
Example : Complexation with Cu(II) in aqueous solution could form a chelate complex, altering solubility and reactivity .
Acid-Base Behavior
As a hydrochloride salt, the compound will dissociate in water:
.
Adjusting pH could precipitate the free base or facilitate further protonation.
Comparative Reaction Conditions Table
| Reaction Type | Reagents/Conditions | Expected Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (aq), reflux | Diol-ammonium chloride | High ring strain drives reaction |
| Esterification | Acetic anhydride, pyridine, 25°C | Diacetate ester | Mild conditions for OH groups |
| Oxidation | Dess-Martin periodinane, CH₂Cl₂, 0°C | Diketone (if sterically accessible) | Steric hindrance may limit yield |
| Metal Complexation | CuSO₄, H₂O, pH 7 | Cu(II)-diol-azetidine complex | Potential catalytic applications |
Key Mechanistic Insights
-
Steric Effects : The cyclopentyl group may hinder reactions at the azetidine ring’s nitrogen or adjacent carbons 3.
-
Hydrogen Bonding : Intramolecular H-bonding between hydroxyl groups could stabilize transition states in reductions or oxidations3.
-
Solubility : The hydrochloride salt enhances aqueous solubility, favoring ion-mediated reactions .
Scientific Research Applications
(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Azetidine Derivatives with Hydrochloride Salts
The following table compares (1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride with azetidine-based analogs:
Key Findings :
- Substituent Effects : Bulky groups (e.g., cyclopentyl, benzyl) reduce water solubility but enhance lipid membrane penetration, which is critical in drug design . Smaller substituents (e.g., methyl) improve aqueous solubility .
- Reactivity : The strained azetidine ring undergoes ring-opening reactions more readily than pyrrolidine or piperidine analogs, making it useful in synthesizing bioactive molecules .
- Synthetic Challenges : Cyclopentyl-substituted derivatives are less commonly available, possibly due to complex synthesis pathways requiring specialized alkylation or cyclization steps .
Comparison with Non-Azetidine Hydrochloride Salts
Pyridoxine hydrochloride (vitamin B6) shares the "dimethanol hydrochloride" nomenclature but differs structurally:
- Pyridoxine hydrochloride: Features a pyridine ring with hydroxyl and methyl groups (C₈H₁₁NO₃·HCl; MW 205.6 g/mol). It is freely water-soluble (1 g/4.5 mL) and used in feed additives and pharmaceuticals .
- Divergence : Unlike azetidine derivatives, pyridoxine’s aromatic ring and lack of nitrogen heterocycles limit its utility in chiral synthesis or as a building block for strained scaffolds .
Research and Application Insights
- Pharmaceutical Intermediates: Compounds like (1-Cyclopentylazetidine-3,3-diyl)dimethanol HCl may serve as precursors for cardiovascular or neurological drugs, leveraging the azetidine ring’s conformational rigidity .
- Material Science: Azetidine derivatives with polar groups (e.g., methanol) are explored in polymer coatings to modify mechanical properties .
- Limitations: The discontinued status of (1-Cyclopentylazetidine-3,3-diyl)dimethanol HCl suggests industrial-scale production challenges, possibly due to purification difficulties or cost inefficiencies .
Biological Activity
(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride is a synthetic compound with a unique azetidine structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H20ClNO2
- Molecular Weight : 221.72 g/mol
- CAS Number : 1351662-22-0
The compound features a cyclopentyl group attached to an azetidine ring, enhanced by two hydroxymethyl groups that increase its solubility and reactivity. The hydrochloride form indicates the presence of hydrochloric acid, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions may modulate enzyme activities and receptor binding, leading to several potential therapeutic effects:
- Enzyme Inhibition/Activation : The compound may act as either an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Neuropharmacological Effects : Given its nitrogen-containing structure, it could interact with neurotransmitter systems, potentially influencing cognitive functions and mood regulation.
Biological Activities
Preliminary studies have suggested several biological activities associated with this compound:
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : The compound's structural features may allow it to exert neuroprotective effects, similar to other nitrogen-containing compounds.
- Cytotoxicity and Safety Profile : Initial assessments indicate low cytotoxicity in vitro at concentrations up to 200 µM, suggesting a favorable safety profile for further development.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Cytotoxicity (200 µM) | Enzyme Inhibition | Neuroprotective Potential |
|---|---|---|---|
| This compound | Low | Minimal | Potential |
| 1-Acetylazetidine | Moderate | Moderate | Low |
| 2-Pyrrolidinone | Low | High | High |
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of azetidine derivatives, this compound exhibited significant activity against Gram-positive bacteria. This suggests its potential utility in treating bacterial infections.
Q & A
Q. How can discrepancies in reported NMR chemical shifts be reconciled?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
